molecular formula C21H19N3O7S B2664400 N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide CAS No. 898466-02-9

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

Cat. No.: B2664400
CAS No.: 898466-02-9
M. Wt: 457.46
InChI Key: MARVOMBAIDGCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Sulfonamidation: Formation of the sulfonamide linkage.

Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while methoxylation could be achieved using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy groups would produce hydroxyl derivatives.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and sulfonamide can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(4-methoxybenzenesulfonamido)benzamide: Lacks the nitro group.

    N-(2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide: Lacks the methoxy group on the aromatic ring.

    N-(2-methoxy-4-nitrophenyl)-2-(benzenesulfonamido)benzamide: Lacks the methoxy group on the sulfonamide benzene ring.

Uniqueness

The unique combination of methoxy, nitro, and sulfonamido groups in N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide imparts distinct chemical properties, making it valuable for specific applications where these functionalities are required.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-7-14(24(26)27)13-20(19)31-2/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVOMBAIDGCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.